molecular formula C22H21N3O6S B11278328 Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11278328
M. Wt: 455.5 g/mol
InChI Key: HOYWJZXMJQSVDU-UHFFFAOYSA-N
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Description

Methyl 3-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole moiety, a carbamoyl group, and a tetrahydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple stepsThe tetrahydroquinazoline core is then constructed via cyclization reactions, and the final product is obtained by esterification .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Methyl 3-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and tetrahydroquinazoline-based molecules. Examples include:

Uniqueness

What sets methyl 3-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate apart is its combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C22H21N3O6S

Molecular Weight

455.5 g/mol

IUPAC Name

methyl 3-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C22H21N3O6S/c1-29-21(28)14-5-6-15-16(10-14)24-22(32)25(20(15)27)8-2-3-19(26)23-11-13-4-7-17-18(9-13)31-12-30-17/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,23,26)(H,24,32)

InChI Key

HOYWJZXMJQSVDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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